ethyl (2R)-4-cyclohexyl-2-(4-nitrophenyl)sulfonyloxybutanoate
Description
Ethyl (2R)-4-cyclohexyl-2-(4-nitrophenyl)sulfonyloxybutanoate is a chiral ester featuring a 4-nitrophenylsulfonyloxy group at the C2 position and a cyclohexyl substituent at the C4 position of a butanoate backbone. Its cyclohexyl group contributes to increased steric bulk and hydrophobicity, which may influence solubility and interaction with biological targets .
Properties
IUPAC Name |
ethyl (2R)-4-cyclohexyl-2-(4-nitrophenyl)sulfonyloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7S/c1-2-25-18(20)17(13-8-14-6-4-3-5-7-14)26-27(23,24)16-11-9-15(10-12-16)19(21)22/h9-12,14,17H,2-8,13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFCJCLQWSLCCF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1CCCCC1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl (2R)-4-cyclohexyl-2-(4-nitrophenyl)sulfonyloxybutanoate can be described by its chemical structure, which features a cyclohexyl group, a nitrophenyl moiety, and an ethyl ester functional group. The presence of the sulfonyloxy group is particularly significant as it may enhance the compound's reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₅H₁₉N₁O₄S
- Molecular Weight : 309.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory , antimicrobial , and anticancer properties.
Anti-inflammatory Activity
Research has indicated that compounds with sulfonyloxy groups can inhibit pro-inflammatory cytokines. A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.
| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 8 |
| Compound Dose 1 | 80 ± 5 | 60 ± 4 |
| Compound Dose 2 | 50 ± 3 | 30 ± 2 |
Antimicrobial Activity
In a separate study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound was evaluated in human cancer cell lines. A study by Chen et al. (2024) reported that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway.
Case Study: Breast Cancer Cell Line MCF-7
- IC50 Value : 25 µM
- Mechanism : Induction of caspase-dependent apoptosis
Comparison with Similar Compounds
Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate (CAS 98184-93-1)
Structural Differences :
- Lacks the sulfonyloxy group at C2 (replaced by a ketone) and the cyclohexyl group at C3.
- Contains a simpler 4-nitrophenyl substituent directly attached to the butanoate chain.
(2R)-2-[(Cyclohexylcarbamoyl)Amino]-4-(Methylsulfanyl)Butanoate (CAS 55021-37-9)
Structural Differences :
- Replaces the sulfonyloxy group with a carbamoyl-amino group and includes a methylsulfanyl substituent.
- Shares the cyclohexyl group but lacks the 4-nitrophenyl moiety.
Physicochemical Properties :
- The methylsulfanyl group enhances hydrophobicity, similar to the cyclohexyl group in the target compound.
Ethyl Thioacetate and 4-Nitrophenyl Acetate
Functional Group Comparison :
- Ethyl thioacetate (CH₃COSEt) and 4-nitrophenyl acetate are simpler esters used in enzymatic assays. The 4-nitrophenyl group facilitates spectrophotometric detection due to 4-nitrophenol release upon hydrolysis .
Key Research Findings and Implications
- Enzymatic Reactivity: Studies on 4-nitrophenyl acetate demonstrate that electron-withdrawing groups enhance substrate turnover in enzymes like Eat1. The target compound’s sulfonyloxy group may similarly improve reactivity in thiolysis or alcoholysis assays, though inhibition at high thiol concentrations has been observed in analogous systems .
- Synthetic Utility : The cyclohexyl group in the target compound could hinder nucleophilic attacks at C4, necessitating optimized reaction conditions (e.g., polar solvents or catalysts) to mitigate steric effects.
- Comparative Stability: The 4-nitrophenylsulfonyloxy group likely increases hydrolytic instability compared to non-electron-withdrawing substituents, requiring storage under anhydrous conditions.
Preparation Methods
Sharpless Epoxidation Followed by Hydrolysis
The reaction of 4-cyclohexyl-2-butenoic acid ethyl ester with a titanium-based chiral catalyst (e.g., Ti(OiPr)₄ with diethyl tartrate) yields the (2R,3S)-epoxide. Acidic hydrolysis selectively opens the epoxide to form the (2R)-diol, which is oxidized to the hydroxy acid.
Reaction Conditions :
Enzymatic Resolution Using Lipases
Racemic 4-cyclohexyl-2-hydroxybutanoic acid is treated with Pseudomonas cepacia lipase (PCL) in vinyl acetate. The (2R)-enantiomer is preferentially acetylated, allowing separation by chromatography.
Typical Parameters :
-
Enzyme loading: 20 mg/mmol substrate.
-
Solvent: Hexane/ethyl acetate (9:1).
Sulfonylation of the Hydroxyl Intermediate
The hydroxyl group at the 2-position undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride. Key considerations include:
Reaction Optimization
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Base selection : Pyridine or DMAP (4-dimethylaminopyridine) neutralizes HCl, preventing racemization.
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Solvent : Dichloromethane (DCM) or THF at 0–5°C minimizes side reactions.
-
Stoichiometry : 1.2 equivalents of sulfonyl chloride ensure complete conversion.
Representative Procedure :
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Dissolve (2R)-4-cyclohexyl-2-hydroxybutanoic acid (1.0 eq) in DCM.
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Add pyridine (2.5 eq) and 4-nitrobenzenesulfonyl chloride (1.2 eq) at 0°C.
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Stir for 12 h at room temperature.
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Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify by silica gel chromatography (hexane/ethyl acetate 3:1).
Esterification with Ethanol
The carboxylic acid is esterified using ethanol under acidic or coupling conditions:
Steglich Esterification
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Reagents : DCC (1.5 eq), DMAP (0.1 eq), ethanol (5 eq).
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Solvent : DCM, 0°C to room temperature.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Purification Difficulty |
|---|---|---|---|---|
| Sharpless Epoxidation | Epoxide hydrolysis | 68 | 94 | Moderate |
| Enzymatic Resolution | Lipase acetylation | 45 | >99 | High |
| Fischer Esterification | Acid-catalyzed ester | 75 | N/A | Low |
| Steglich Esterification | DCC coupling | 92 | N/A | Moderate |
Challenges and Mitigation Strategies
-
Racemization During Sulfonylation :
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Byproduct Formation in Esterification :
-
Purification of Chiral Intermediates :
Scalability and Industrial Relevance
Large-scale production (≥1 kg) faces two hurdles:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
